2-(1-Chlorononylidene)cyclopentan-1-one
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Overview
Description
2-(1-Chlorononylidene)cyclopentan-1-one is an organic compound with the molecular formula C14H23ClO It is a derivative of cyclopentanone, where the cyclopentanone ring is substituted with a chlorononylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chlorononylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with a chlorononylidene precursor under specific conditions. One common method involves the use of a Grignard reagent, where the chlorononylidene group is introduced via a Grignard reaction followed by cyclization to form the cyclopentanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chlorononylidene)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentanones with various functional groups.
Scientific Research Applications
2-(1-Chlorononylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Chlorononylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with similar reactivity but different substituents.
Cyclopentanone: The parent compound of 2-(1-Chlorononylidene)cyclopentan-1-one, lacking the chlorononylidene group.
1-Chlorononane: A related compound with a similar chlorononylidene group but without the cyclopentanone ring
Uniqueness
This compound is unique due to the presence of both the cyclopentanone ring and the chlorononylidene group, which confer distinct chemical and biological properties.
Properties
CAS No. |
917762-96-0 |
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Molecular Formula |
C14H23ClO |
Molecular Weight |
242.78 g/mol |
IUPAC Name |
2-(1-chlorononylidene)cyclopentan-1-one |
InChI |
InChI=1S/C14H23ClO/c1-2-3-4-5-6-7-10-13(15)12-9-8-11-14(12)16/h2-11H2,1H3 |
InChI Key |
PXWXKYLCZGXYKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C1CCCC1=O)Cl |
Origin of Product |
United States |
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